4-(Methylamino)phenol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenol sulfate typically involves the methylation of p-aminophenol or the reaction of hydroquinone with methylamine . The resulting product is then converted to its sulfate form through a salting process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)phenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction reactions typically produce elemental metals .
Scientific Research Applications
Chemistry: In chemistry, 4-(Methylamino)phenol sulfate is used as a reagent in various analytical methods, including electrochemical and spectrophotometric techniques . It is also employed in the synthesis of fluorescent sensors for reactive oxygen species .
Biology and Medicine: In biological and medical research, this compound is used in the development of hair dye formulations and as a developing agent in photographic processes . It is also studied for its potential use in drug delivery systems and as a corrosion inhibitor .
Industry: Industrially, this compound is used in the preparation of silver nanomaterials and as a reagent for determining the levels of contaminants and drugs . It is also utilized in oxidative hair dye formulations and as a tone developer in photographic applications .
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenol sulfate involves its reducing properties. It acts as a reducing agent by donating electrons to other molecules, thereby reducing them . This compound can interact with various molecular targets, including metal ions and organic compounds, to facilitate their reduction . The pathways involved in its action include electron transfer processes that lead to the formation of reduced products .
Comparison with Similar Compounds
p-aminophenol: A precursor in the synthesis of 4-(Methylamino)phenol sulfate, known for its use in hair dye formulations.
Hydroquinone: Another reducing agent used in photographic development and as a precursor in the synthesis of this compound.
N-methyl-p-aminophenol: A compound similar in structure and function to this compound, used in similar applications.
Uniqueness: this compound is unique due to its specific reducing properties and its ability to act as a developing agent in photographic processes . Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research applications .
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
[4-(methylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
QMJDEXCUIQJLGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.